Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
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Overview
Description
Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate: is an organic compound that features a benzoate ester functional group, a dithiolane ring, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting 1,3-bis-tert-butyl thioethers with bromine under mild conditions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dithiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of neuroprotective agents. Derivatives of dithiolane have been evaluated for their ability to protect neurons from oxidative stress and other forms of damage .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with molecular targets through its functional groups. The dithiolane ring can participate in thiol-disulfide exchange reactions, which are important in redox biology and the regulation of protein function . The ethynyl group can interact with nucleophiles, leading to the formation of new covalent bonds and the modulation of biological activity .
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a dioxaborolane ring instead of a dithiolane ring.
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate: This compound contains an imidazole ring and a formyl group.
Uniqueness: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity. The combination of the dithiolane ring with the ethynyl and ester functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
847432-20-6 |
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Molecular Formula |
C17H20O2S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C17H20O2S2/c1-3-4-10-17(20-12-13-21-17)11-9-14-5-7-15(8-6-14)16(18)19-2/h5-8H,3-4,10,12-13H2,1-2H3 |
InChI Key |
CAYWRUSGGCEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)C#CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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